2-Bromo-N,N-dimethylpyrimidin-5-amine

Description

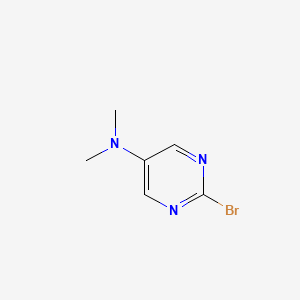

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N,N-dimethylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-10(2)5-3-8-6(7)9-4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWDKKDHUJMAST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(N=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287873 | |

| Record name | 2-Bromo-N,N-dimethyl-5-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-17-2 | |

| Record name | 2-Bromo-N,N-dimethyl-5-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1209458-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N,N-dimethyl-5-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N,n Dimethylpyrimidin 5 Amine and Analogues

Direct Synthesis Approaches

Direct synthesis approaches involve either placing an amino group onto a pre-halogenated pyrimidine (B1678525) or halogenating a pre-existing aminopyrimidine.

This strategy relies on the differential reactivity of halogens at various positions on the pyrimidine ring. The precursor, 5-bromo-2-chloropyrimidine (B32469), is a key intermediate. Its synthesis can be achieved by treating 2-hydroxypyrimidine (B189755) with hydrobromic acid and hydrogen peroxide, followed by reaction with a chlorinating agent like phosphorus oxychloride. google.com Another method involves heating 5-bromo-2-hydroxypyrimidine (B17364) with phosphoryl chloride in the presence of an amine base like dimethylaniline. chemicalbook.com

The synthesis of 2-Bromo-N,N-dimethylpyrimidin-5-amine from 5-bromo-2-chloropyrimidine proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In the pyrimidine ring, the carbon at position 2 is more electron-deficient than the carbon at position 5, making the 2-chloro substituent significantly more susceptible to nucleophilic attack than the 5-bromo substituent.

The reaction involves treating 5-bromo-2-chloropyrimidine with dimethylamine (B145610). The dimethylamine acts as a nucleophile, selectively displacing the chloride ion at the C2 position. This chemoselectivity is a critical aspect of the synthesis, allowing for the specific formation of the desired product while leaving the bromine atom at C5 intact for potential subsequent reactions, such as cross-coupling. researchgate.net The reaction is typically carried out in a suitable solvent and may be facilitated by heat.

An alternative direct approach is the electrophilic halogenation of an N,N-dimethylaminopyrimidine precursor. This method hinges on the synthesis of the appropriate aminopyrimidine followed by the introduction of the bromine atom. For instance, starting with a precursor like N,N-dimethylpyrimidin-5-amine, a direct bromination can be performed.

Drawing parallels from similar structures, the bromination of 2-aminopyrimidine (B69317) can be achieved in high yield using N-Bromosuccinimide (NBS) in acetonitrile (B52724) at room temperature. chemicalbook.com Another relevant example is the bromination of 2,4-dimethylpyridin-3-amine (B86116) using elemental bromine in dichloromethane (B109758), which proceeds efficiently. chemicalbook.com These methods suggest that direct bromination of an N,N-dimethylaminopyrimidine at the electron-rich 5-position is a viable synthetic route.

Amination Reactions on Halogenated Pyrimidine Precursors

Alternative Synthetic Routes and Strategies

Beyond direct amination and halogenation, other strategies can be employed. One such method involves starting with a di-halogenated pyrimidine, such as 2,5-dibromopyrimidine. A selective amination can be performed where a nucleophile like dimethylamine displaces one of the bromine atoms. Studies on the reaction of 3,5-dibromopyridine (B18299) with pyrrolidine (B122466) have shown that using an excess of the amine can improve the yield of the desired mono-aminated product, as the introduction of the electron-donating amino group deactivates the ring towards further substitution. clockss.org

Another advanced strategy is deaminative halogenation. This process would involve starting with a precursor such as 2-(dimethylamino)pyrimidin-5-amine and converting the primary amino group at the 5-position into a bromine atom. Modern methods using reagents like N-anomeric amides can achieve this transformation under mild conditions, providing a novel pathway for synthesizing such compounds. nih.gov

Finally, organometallic routes offer further possibilities. For example, a Grignard reaction can be performed on 2,5-dibromopyridine (B19318) by treating it with isopropyl magnesium chloride, followed by the addition of DMF to yield 2-bromo-5-formylpyridine. google.com A similar transformation on a pyrimidine scaffold could introduce a formyl group that can then be converted to a dimethylamino group via reductive amination.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring process efficiency. Key parameters include solvent, temperature, catalyst, and reaction time.

The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of related bromo-aminopyridines. clockss.org For instance, a reaction of 3,5-dibromopyridine with pyrrolidine that yielded only 4% of the product under conventional heating for 30 minutes produced a 55% yield under identical microwave conditions. clockss.org

For reactions involving palladium-catalyzed amination, the choice of ligand is critical. Ligands such as Xantphos have been identified as highly effective in promoting the chemoselective amination of bromo-chloropyridines, leading to excellent yields and selectivity. researchgate.net Copper-catalyzed reactions, often used for C-N bond formation, can also be optimized by screening various copper salts (e.g., CuI, CuCl) and bases (e.g., K₃PO₄, K₂CO₃). researchgate.net

The following table summarizes findings on the optimization of related synthetic reactions.

| Reaction Type | Precursors | Catalyst/Reagent | Conditions | Key Finding | Reference |

| Amination | 3,5-dibromopyridine, pyrrolidine | None | Microwave (180 °C, 30 min) | Yield increased from 4% (conventional) to 55% (microwave). | clockss.org |

| Amination | 5-bromo-2-chloropyridine, amine | Pd-Xantphos complex | Base, solvent | Excellent chemoselectivity (97:3) for amination at the 2-position. | researchgate.net |

| Halogenation | 2-aminopyrimidine | N-Bromosuccinimide (NBS) | Acetonitrile, 20 °C | High yield (97%) for bromination. | chemicalbook.com |

| Coupling/Cyclization | 2-bromocyclohex-1-enecarboxylic acid, acetylacetone | Copper powder, K₃PO₄ | DMF, Microwave | Copper powder showed higher catalytic activity than copper(I) salts. | researchgate.net |

Purification Techniques in the Preparation of the Compound

After the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. A typical purification procedure begins with an aqueous work-up. The reaction mixture is often poured into water or ice water to precipitate the product and dissolve inorganic salts. chemicalbook.com

This is followed by extraction of the product into a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. chemicalbook.com The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. chemicalbook.com

For final purification, column chromatography is commonly employed. The crude material is loaded onto a silica (B1680970) gel column and eluted with a solvent system, such as a mixture of petroleum ether and ethyl acetate, to separate the desired compound from impurities. chemicalbook.com The purity of the final product is often verified using techniques like High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. google.comchemicalbook.com

Chemical Reactivity and Derivatization Strategies

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for heteroaromatic compounds like pyrimidines. The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the electron-withdrawing effect of the nitrogen atoms, facilitates the attack of nucleophiles.

Reactivity at the Bromine-Substituted Position

The bromine atom at the C2 position of 2-Bromo-N,N-dimethylpyrimidin-5-amine is a good leaving group, making this position the primary site for nucleophilic attack. The general mechanism for SNAr involves the addition of a nucleophile to the pyrimidine ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the bromide ion to restore aromaticity.

A variety of nucleophiles can be employed in these reactions. For instance, amines, alkoxides, and thiols can displace the bromide to form the corresponding 2-substituted pyrimidine derivatives. The reaction conditions typically involve heating the pyrimidine substrate with the nucleophile in a suitable solvent, often in the presence of a base to facilitate the reaction.

| Nucleophile Type | Example Nucleophile | Product Type |

| N-Nucleophiles | Primary/Secondary Amines | 2-Aminopyrimidines |

| O-Nucleophiles | Alkoxides/Phenoxides | 2-Alkoxy/Aryloxypyrimidines |

| S-Nucleophiles | Thiols/Thiolates | 2-Thioetherpyrimidines |

Reactivity at Other Electrophilic Centers of the Pyrimidine Ring

In addition to the C2 position, the C4 and C6 positions of the pyrimidine ring are also electrophilic and can potentially undergo nucleophilic attack. The regioselectivity of such reactions is influenced by the electronic effects of the substituents on the ring. The dimethylamino group at the C5 position is an electron-donating group, which can influence the electron density distribution around the ring.

Generally, in 2-substituted pyrimidines, the C4 and C6 positions are susceptible to nucleophilic attack, especially if there is no activating group at these positions. However, the presence of the electron-donating dimethylamino group at C5 may modulate the reactivity of the adjacent C4 and C6 positions. Specific studies on the competitive reactivity of these positions in this compound are not extensively documented in publicly available literature, suggesting that substitution at the C2 position is the overwhelmingly favored pathway under typical SNAr conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used to derivatize halo-heterocycles like this compound. These reactions offer a high degree of functional group tolerance and proceed with excellent regioselectivity at the C-Br bond.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base. This compound readily participates in Suzuki couplings with a variety of aryl- and heteroarylboronic acids or their esters to yield the corresponding 2-aryl- or 2-heteroaryl-N,N-dimethylpyrimidin-5-amines. These products are of significant interest in the development of kinase inhibitors and other biologically active molecules.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/Water | 88 |

| 3-Pyridylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/Water | 85 |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl or heteroaryl halide and an amine, catalyzed by a palladium complex. This reaction is highly effective for coupling this compound with a wide range of primary and secondary amines, providing access to a diverse library of 2-amino-N,N-dimethylpyrimidin-5-amine derivatives. The choice of palladium precursor and ligand is crucial for achieving high yields and accommodating a broad substrate scope.

| Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Aniline | Pd2(dba)3 | XPhos | Cs2CO3 | t-BuOH | 92 |

| Morpholine (B109124) | Pd(OAc)2 | BINAP | NaOtBu | Toluene | 89 |

| Benzylamine | Pd2(dba)3 | RuPhos | K3PO4 | Dioxane | 87 |

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. This compound can be efficiently coupled with various terminal alkynes to produce 2-alkynyl-N,N-dimethylpyrimidin-5-amines. These products serve as valuable intermediates for further transformations or as final targets in materials science and medicinal chemistry.

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 90 |

| Ethynyltrimethylsilane | Pd(PPh3)4 | CuI | i-Pr2NH | DMF | 85 |

| 1-Heptyne | Pd(OAc)2/Xantphos | CuI | Cs2CO3 | Dioxane | 82 |

Other Functional Group Transformations

Beyond the primary cross-coupling reactions, the functional groups on the this compound core can undergo various transformations, including reduction, oxidation, and electrophilic substitution, further expanding its synthetic utility.

The primary site for reduction on this compound is the carbon-bromine bond. The removal of the bromine atom, a process known as hydrodebromination or dehalogenation, can be accomplished under various conditions, most commonly via catalytic hydrogenation. This reaction replaces the bromine atom with a hydrogen atom, yielding N,N-dimethylpyrimidin-5-amine. This transformation can be useful if the bromine was initially used as a blocking group or to direct other reactions. Pyrimidines, due to their lower aromaticity compared to benzene (B151609) or pyridine (B92270), can also be reduced to di- or tetrahydro-pyrimidine derivatives under more forcing conditions, for example, using sodium borohydride. nih.gov

| Reaction Type | Reagent(s) | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Catalytic Hydrodebromination | H₂, Pd/C | Methanol or Ethanol, Room Temperature, 1 atm H₂ | N,N-dimethylpyrimidin-5-amine | mdpi.com |

| Metal-Mediated Reduction | Devarda's Alloy (Cu-Al-Zn), NaOH | Aqueous solution, Room Temperature | N,N-dimethylpyrimidin-5-amine | mdpi.com |

| Ring Reduction | NaBH₄ | Alcohol solvent, elevated temperature | Tetrahydropyrimidine derivative | nih.gov |

Oxidation of this compound can potentially occur at several sites. The tertiary dimethylamino group can be oxidized to an N-oxide or undergo demethylation. Furthermore, the pyrimidine ring nitrogens can be oxidized to form pyrimidine N-oxides. This is a common strategy to activate pyridine rings towards certain substitution reactions. rsc.org Reagents such as peroxy acids (e.g., m-CPBA) or potassium permanganate (B83412) (KMnO₄) are typically employed for such transformations on related heterocyclic systems. nih.gov The specific outcome would depend heavily on the chosen oxidant and reaction conditions.

| Reaction Type | Reagent | Potential Product | Reference Analogy |

|---|---|---|---|

| Ring N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide | rsc.org |

| Side-chain Oxidation | Potassium permanganate (KMnO₄) | N-oxide or demethylated products | nih.govwikipedia.org |

The pyrimidine ring is inherently electron-deficient, making electrophilic aromatic substitution challenging. researchgate.net However, the powerful electron-donating resonance effect of the dimethylamino group at the C5 position strongly activates the ring towards electrophilic attack. This directing effect makes the ortho positions (C4 and C6) the most nucleophilic sites. Therefore, reactions like nitration or halogenation would be expected to occur selectively at these positions, provided that conditions are carefully controlled to avoid reaction at the dimethylamino group itself. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov

| Reaction | Reagent(s) | Expected Product | Reference Analogy |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 4-Bromo- or 6-Bromo- derivative | nih.gov |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro- or 6-Nitro- derivative | youtube.com |

Synthesis of Advanced Pyrimidine Derivatives and Libraries

This compound is a valuable building block for the synthesis of advanced pyrimidine derivatives, largely due to the versatility of the C2-bromo group in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds at this position, providing a powerful strategy for generating diverse molecular libraries for drug discovery and materials science. Kinase inhibitors, for example, are a class of drugs where pyrimidine-based scaffolds are frequently employed, and libraries of such compounds are often synthesized to screen for activity against various kinase targets. nih.govnih.govcaymanchem.commedchemexpress.com

The Suzuki-Miyaura coupling is a widely used method to form C-C bonds by reacting the C2-bromo position with a variety of aryl or heteroaryl boronic acids or esters. researchgate.netnih.gov This reaction typically uses a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand, and a base. This allows for the introduction of a wide array of substituted aromatic and heterocyclic rings at the C2 position.

| Catalyst/Ligand | Base | Solvent | Coupling Partner | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | Arylboronic Acids | nih.gov |

| Pd(OAc)₂ (ligand-free) | K₂CO₃ | aq. Isopropanol | Arylboronic Acids | researchgate.net |

| Pd(PPh₃)₄ | KOH | Water | Arylboronic Acids | semanticscholar.org |

Similarly, the Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds. wikipedia.orglibretexts.org It allows for the coupling of the C2-bromo position with a vast range of primary and secondary amines, including anilines, alkylamines, and other nitrogen-containing heterocycles. nih.govresearchgate.netamazonaws.com This reaction is crucial for synthesizing libraries of 2-aminopyrimidine (B69317) derivatives, which are prevalent motifs in pharmacologically active compounds. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and broad substrate scope.

| Catalyst/Ligand | Base | Solvent | Amine Nucleophile | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / dppp | NaO-t-Bu | Toluene | Volatile alkyl/aryl amines | nih.govamazonaws.com |

| Pd₂(dba)₃ / BINAP | NaO-t-Bu | Toluene | Cyclic diamines | researchgate.net |

| Pd(OAc)₂ / XPhos | K₃PO₄ | t-Amyl alcohol | Anilines | researchgate.net |

Through the sequential or combinatorial application of these derivatization strategies, this compound serves as a powerful platform for the rational design and synthesis of focused compound libraries aimed at discovering novel therapeutic agents.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 2-Bromo-N,N-dimethylpyrimidin-5-amine is expected to exhibit distinct signals corresponding to the aromatic protons on the pyrimidine (B1678525) ring and the protons of the N,N-dimethylamino group.

Aromatic Protons: The two protons on the pyrimidine ring (at positions 4 and 6) are in different chemical environments and are expected to appear as distinct signals in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The proton at position 6, being adjacent to the electron-donating amino group, would likely resonate at a slightly lower chemical shift (more upfield) compared to the proton at position 4, which is situated between two nitrogen atoms. These two protons should appear as doublets due to coupling with each other.

N,N-dimethylamino Protons: The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and will therefore give rise to a single, sharp signal. This singlet is anticipated to appear in the upfield region of the spectrum, generally between δ 2.5 and 3.5 ppm.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~8.0 - 8.5 | d |

| H-6 | ~7.5 - 8.0 | d |

| -N(CH₃)₂ | ~2.8 - 3.2 | s |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, four distinct signals are expected for the pyrimidine ring carbons and one signal for the methyl carbons of the dimethylamino group.

C-2: The carbon atom bonded to the bromine atom (C-2) is expected to be significantly deshielded and appear at a lower field, likely in the range of δ 155-165 ppm.

C-4 and C-6: These carbon atoms, being part of the aromatic pyrimidine ring, will resonate in the aromatic region. C-4, positioned between two nitrogen atoms, is expected to be more deshielded than C-6.

C-5: The carbon atom attached to the N,N-dimethylamino group (C-5) would be influenced by the electron-donating nature of the nitrogen, causing it to resonate at a specific chemical shift within the aromatic region.

-N(CH₃)₂: The two equivalent methyl carbons of the dimethylamino group will produce a single signal in the upfield region of the spectrum, typically around δ 30-40 ppm.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-2 | ~155 - 165 |

| C-4 | ~150 - 160 |

| C-6 | ~140 - 150 |

| C-5 | ~120 - 130 |

| -N(CH₃)₂ | ~30 - 40 |

COSY (Correlation Spectroscopy): This experiment would establish the coupling between the H-4 and H-6 protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the C-4, C-6, and the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range correlations (over 2-3 bonds). For instance, correlations would be expected between the N,N-dimethyl protons and C-5, and between the aromatic protons (H-4 and H-6) and the neighboring carbon atoms, which would solidify the connectivity of the pyrimidine ring and the position of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. For example, a NOESY experiment could show through-space interactions between the N,N-dimethyl protons and the H-6 proton, further confirming the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Br bond, the aromatic C-H and C=C/C=N bonds of the pyrimidine ring, and the C-N bonds of the dimethylamino group.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch (-CH₃) | 2950 - 2850 |

| C=C and C=N ring stretching | 1600 - 1450 |

| C-N stretching (aromatic amine) | 1350 - 1250 |

| C-Br stretch | 600 - 500 |

The presence of a band in the 2825-2765 cm⁻¹ region could be indicative of the N,N-dimethyl group. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound (C₆H₈BrN₃), the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The fragmentation pattern would likely involve the loss of the bromine atom, the methyl groups, or cleavage of the pyrimidine ring, providing further structural clues.

Expected Mass Spectrometry Data:

| Ion | Description |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks showing the isotopic pattern of bromine |

| [M-Br]⁺ | Loss of the bromine atom |

| [M-CH₃]⁺ | Loss of a methyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring system in this compound is an aromatic chromophore and is expected to exhibit characteristic absorption bands in the UV region. The presence of the bromo and N,N-dimethylamino substituents will influence the position and intensity of these absorption maxima. Typically, π → π* and n → π* transitions are observed for such heterocyclic systems. The exact wavelengths of maximum absorbance (λ_max_) would need to be determined experimentally.

Crystallographic and Conformational Analysis

X-Ray Single Crystal Diffraction Studies

A comprehensive search of crystallographic databases and peer-reviewed journals did not yield any published single crystal X-ray diffraction data for 2-Bromo-N,N-dimethylpyrimidin-5-amine. Such studies are crucial for the definitive determination of the molecular structure in the solid state. In the absence of this data, a detailed analysis of bond lengths, bond angles, and the precise three-dimensional arrangement of the atoms cannot be provided.

For related compounds, such as 5-Bromo-N-methylpyrimidin-2-amine, X-ray diffraction studies have been conducted. nih.gov These studies reveal a planar pyrimidine (B1678525) ring and detail the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. nih.gov However, the substitution pattern and the presence of a dimethylamino group in this compound would significantly influence its solid-state architecture, making direct comparisons speculative.

Without experimental X-ray diffraction data, the precise solid-state conformation of this compound is unknown. A hypothetical conformation would involve the pyrimidine ring and the attached bromine atom and dimethylamino group. The rotational freedom around the C-N bond of the dimethylamino group would be a key conformational variable.

A definitive analysis of the crystal packing and intermolecular interactions is not possible without crystallographic data. However, based on the molecular structure, several types of interactions could be anticipated to play a role in the solid-state assembly. These would likely include C-H···N hydrogen bonds, potential π-π stacking interactions between pyrimidine rings of adjacent molecules, and halogen bonding involving the bromine atom. The nature and prevalence of these interactions in other substituted pyrimidines have been a subject of study. mdpi.comnih.govacs.orgresearchgate.net

Conformational Analysis in Solution and Gas Phase

There is currently no specific information available from experimental techniques (like NMR spectroscopy in solution) or computational studies concerning the conformational preferences of this compound in the solution or gas phase. Such analyses would provide valuable insights into the molecule's dynamic behavior and its preferred shapes in different environments.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-Bromo-N,N-dimethylpyrimidin-5-amine, DFT calculations can elucidate its fundamental geometric, electronic, and spectroscopic properties.

Geometry optimization using DFT, often with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), allows for the determination of the most stable three-dimensional conformation of the molecule. researchgate.net In studies of related bromopyrimidines, the pyrimidine (B1678525) ring is found to be essentially planar. nih.govnih.gov For this compound, the bromine atom and the dimethylamino group attached to the ring are expected to be nearly coplanar with the pyrimidine ring to maximize resonance stabilization.

Electronic structure analysis focuses on the distribution of electrons within the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals is crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and reactivity. researchgate.net In pyrimidine derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, such as the amino group and the pyrimidine ring, while the LUMO is often localized on the pyrimidine ring itself. nih.gov A lower HOMO-LUMO gap suggests higher reactivity. researchgate.net

Table 1: Representative Calculated Geometric Parameters for a Halogenated Pyrimidine Ring Note: This data is representative of DFT calculations on similar structures and may not reflect the exact values for this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-Br | ~1.88 Å |

| Bond Length | C-N (ring) | ~1.34 Å |

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Length | C-N (amine) | ~1.37 Å |

| Bond Angle | C-C-Br | ~118° |

| Bond Angle | N-C-N (ring) | ~127° |

DFT calculations are highly effective in predicting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can aid in the structural confirmation of synthesized compounds. researchgate.net Studies on similar heterocyclic compounds have shown an excellent correlation between values calculated via DFT and those obtained experimentally. researchgate.net

Vibrational frequency analysis can predict the positions of characteristic peaks in the IR and Raman spectra. For instance, the C-Br stretching vibration is typically expected in the lower frequency region (600-670 cm⁻¹), while aromatic C-H and C-N stretching vibrations appear at higher frequencies. researchgate.net The calculated ¹H and ¹³C NMR chemical shifts are compared against experimental data to validate the molecular structure.

Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups Note: These frequencies are based on DFT calculations for similar pyrimidine derivatives.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Pyrimidine Ring | C=N/C=C Stretching | 1550 - 1600 |

| Dimethylamino Group | C-H Stretching | 2850 - 2980 |

| C-N Bond | C-N Stretching | 1320 - 1380 |

| C-Br Bond | C-Br Stretching | 600 - 670 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to attack by electrophiles. youtube.com Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them sites for protonation or coordination to metal ions. The bromine atom would also contribute to a region of negative or near-neutral potential. The most positive regions would likely be associated with the hydrogen atoms of the methyl groups on the amine substituent.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.com These simulations provide detailed information on the conformational changes and interactions of a molecule in a dynamic environment, such as in solution or bound to a biological target like a protein. rjeid.com For derivatives of this compound developed as potential drug candidates, MD simulations are crucial for assessing the stability of the ligand-protein complex. By simulating the complex over nanoseconds, researchers can analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to understand the stability of the binding pose and the flexibility of both the ligand and the protein's active site residues. researchgate.nettandfonline.com

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry, particularly DFT, is widely used to investigate the mechanisms of chemical reactions. rsc.org This involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, the transition states. mdpi.com By calculating the energy barriers (activation energies), chemists can predict the feasibility and kinetics of a proposed reaction pathway. sciepub.com

For this compound, computational studies could explore mechanisms of common reactions such as nucleophilic aromatic substitution, where the bromine atom is displaced by a nucleophile. Another area of interest is palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are frequently used to modify such bromo-heterocyclic scaffolds. Computational analysis can help elucidate the catalytic cycle, rationalize stereochemical outcomes, and optimize reaction conditions. rsc.org

Structure-Activity Relationship (SAR) and Molecular Docking Studies of Derivatives

In medicinal chemistry, this compound often serves as a scaffold or starting material for the synthesis of biologically active compounds. Structure-Activity Relationship (SAR) studies investigate how systematic changes to the molecular structure affect its biological activity. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. researchgate.net This method is essential for rational drug design. Derivatives of bromo-pyrimidines have been investigated as inhibitors for various protein targets, including kinases like ULK1 and Janus kinase 2 (JAK2). nih.govresearchgate.net Docking studies help to visualize the binding mode, identifying key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the protein's binding pocket. researchgate.net These insights are critical for guiding the design of new derivatives with improved potency and selectivity. nih.govmdpi.commdpi.com

Table 3: Example of Molecular Docking and SAR Data for Pyrimidine-Based Kinase Inhibitors Note: This table presents hypothetical data based on findings for pyrimidine derivatives to illustrate the principles of SAR and docking.

| Compound Derivative | Modification from Parent Scaffold | Target | Docking Score (kcal/mol) | Key Interaction |

| Derivative A | Addition of a phenyl group | Kinase X | -8.5 | H-bond with Leu932 |

| Derivative B | Addition of a morpholine (B109124) group | Kinase X | -9.2 | H-bond with Glu930, Asp994 |

| Derivative C | Replacement of Br with F | Kinase X | -7.8 | Reduced hydrophobic contact |

| Derivative D | Addition of trimethoxyphenyl group | Kinase Y | -10.1 | H-bonds and hydrophobic packing |

Applications As a Synthetic Building Block in Advanced Chemical Research

Utilization in the Synthesis of Heterocyclic Compounds

The pyrimidine (B1678525) core is a fundamental unit in numerous biologically active molecules and functional materials. 2-Bromo-N,N-dimethylpyrimidin-5-amine serves as an excellent precursor for the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-d]pyrimidines. researchgate.netnih.gov This class of compounds is of significant interest due to its structural analogy to purines, which allows them to interact with various biological targets. nih.gov

The synthesis of these fused systems often involves the reaction of a 6-aminouracil (B15529) derivative with aldehydes and other reagents to construct the second pyrimidine ring. nih.govresearchgate.net The bromo-substituent on the initial pyrimidine ring is a key functional handle. It can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of diverse substituents to modulate the properties of the final compound. For instance, multicomponent reactions (MCRs) have been developed as an efficient strategy for synthesizing 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones. researchgate.net These synthetic routes are valued for their efficiency and ability to generate molecular complexity in a limited number of steps. mdpi.comoiccpress.com The development of greener synthetic methodologies, such as those using novel ionic liquid catalysts, further enhances the utility of these pyrimidine-based building blocks in modern organic synthesis. oiccpress.com

Heterocyclic enamines, which share structural features with this compound, are recognized as versatile intermediates for creating complex heterocyclic structures and natural products due to their unique reactivity. sci-hub.box The presence of both an amine and a halogen on the pyrimidine ring allows for sequential, regioselective reactions to build elaborate molecular frameworks. researchgate.netnahrainuniv.edu.iq

Role in Medicinal Chemistry Research as a Scaffold for Compound Design

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds for biological screening. The pyrimidine ring is a privileged scaffold, forming the basis of numerous approved drugs and clinical candidates. This compound is an exemplary starting material for developing such scaffolds.

Its most prominent application is in the design of protein kinase inhibitors. nih.gov Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer and other diseases. The pyrimidine core can mimic the adenine (B156593) base of ATP, allowing it to bind competitively to the enzyme's active site. For example, substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent dual Src/Abl kinase inhibitors, with compounds showing robust antitumor activity in preclinical models. nih.gov Similarly, series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines have been designed and synthesized as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov

The research detailed below highlights specific compounds derived from pyrimidine scaffolds and their targeted activity.

| Compound Class | Target | Key Example | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Pyrimido[4,5-d]pyrimidines | CDK2 | Compound 7f | 0.05 µM | nih.gov |

| Pyrimido[4,5-d]pyrimidines | CDK2 | Compound 7e | 0.25 µM | nih.gov |

| 2-(Aminopyrimidinyl)thiazole-5-carboxamides | Src/Abl Kinase | Dasatinib (BMS-354825) | Src IC₅₀ < 1 nM; Abl IC₅₀ < 1 nM | nih.gov |

| Substituted Pyrimidines | Endothelin Receptor (ETA/ETB) | Macitentan | ETA IC₅₀ = 0.5 nM; ETB IC₅₀ = 391 nM | acs.org |

The 2-amino-5-thiazolyl motif is another scaffold known for designing anti-inflammatory agents, demonstrating the broad utility of such heterocyclic structures in drug discovery. nih.gov The N-2,5-dimethylphenyl scaffold has also been explored for developing new antimicrobial candidates, indicating the versatility of these core structures in targeting different pathogens. mdpi.com

Coordination Chemistry and Ligand Design

The pyrimidine ring system, with its multiple nitrogen atoms, is an excellent candidate for use as a ligand in coordination chemistry. Ligands are molecules that donate electrons to a central metal atom to form a coordination complex. The nitrogen atoms in this compound possess lone pairs of electrons, making them effective Lewis bases capable of coordinating with a variety of metal ions.

The presence of both ring nitrogens and an exocyclic dimethylamino group provides multiple potential binding sites, allowing the compound to act as a monodentate or a chelating multidentate ligand. The bromine atom adds another layer of functionality; it can be substituted with other donor groups to create more complex, tailored ligands. For example, related 2-Bromo-N,N-dimethylaniline has been used to synthesize bis[(2-dimethylamino)phenyl]amine and bipyridine-based ligands through lithiation and subsequent reactions.

Furthermore, studies on the N-arylation of related 5-bromo-2-aminobenzimidazoles have shown that these compounds can form stable complexes with copper catalysts, highlighting the coordinating ability of the nitrogen atoms within the heterocyclic ring. mdpi.com While direct studies on the coordination complexes of this compound are not extensively documented in the available literature, its structural similarity to well-known nitrogen-based ligands strongly suggests its potential in this area. Such complexes could have applications in catalysis, materials science, and as metallodrugs.

Potential in Materials Science and Agrochemicals (General Academic Relevance)

The applications of pyrimidine derivatives extend beyond medicine into materials science and agrochemicals. Halogenated pyridines and pyrimidines are important intermediates in the synthesis of herbicides, insecticides, and fungicides. heteroletters.org The reactivity of the carbon-bromine bond in this compound allows for its incorporation into larger molecules designed to have specific biological effects on pests or plants.

In materials science, highly conjugated organic molecules based on heterocyclic cores are investigated for their electronic and photophysical properties. Research into related N-arylated 5-bromo-2-aminobenzimidazole derivatives has explored their non-linear optical (NLO) properties. mdpi.com NLO materials are crucial for applications in telecommunications, optical computing, and frequency conversion. The extended π-system of the pyrimidine ring, which can be further extended through chemical modification at the bromine and amine sites, suggests that derivatives of this compound could be engineered to possess useful NLO or other electronic properties.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies

The synthesis of substituted aminopyrimidines is evolving beyond traditional batch methods towards more efficient, controlled, and scalable technologies. Future efforts for preparing 2-Bromo-N,N-dimethylpyrimidin-5-amine and its analogs will likely concentrate on advanced process intensification techniques.

Continuous Flow Chemistry : Flow chemistry is emerging as a powerful tool for the synthesis of heterocyclic compounds, including 2-aminopyrimidines. researchgate.net This approach offers significant advantages over batch processing, such as superior control over reaction parameters (temperature, pressure, and time), enhanced safety when handling hazardous intermediates, and greater reproducibility. researchgate.net A "catch-react-release" strategy using monolith-supported reagents has been successfully developed for the flow synthesis of 2-aminopyrimidine (B69317) derivatives. figshare.comacs.orgthieme-connect.de This method involves capturing a precursor on a solid support within the flow reactor, performing one or more chemical transformations, and then cleaving the desired product from the support. thieme-connect.de Applying such a system to the synthesis of this compound could streamline its production, minimize waste, and avoid the isolation of potentially unstable intermediates. researchgate.net Furthermore, continuous flow conditions have been shown to improve the yield and regioselectivity in multicomponent reactions involving 2-aminopyrimidine to form fused heterocycles. vapourtec.com

Advanced Catalysis : While palladium-catalyzed reactions are well-established, research continues to develop more robust and efficient catalyst systems. For instance, in the synthesis of related compounds like N3-substituted 2,3-diaminopyridines, specific palladium precatalysts (e.g., those based on RuPhos and BrettPhos ligands) have proven superior for C,N-cross coupling reactions with a range of amines. nih.gov Similarly, the development of ligand-free palladium-catalyzed Suzuki reactions, promoted by oxygen in aqueous solutions, offers a greener and more cost-effective method for functionalizing brominated heterocycles. researchgate.net Future work will likely focus on identifying optimal, low-cost metal catalysts (potentially moving beyond palladium to nickel or copper) and ligands that are specifically tailored for high-yield synthesis of complex pyrimidines under mild conditions. researchgate.net

Exploration of New Derivatization Pathways

The bromine atom and the dimethylamino group on the pyrimidine (B1678525) ring serve as versatile handles for extensive chemical modification. Future research will focus on exploiting these sites to build a diverse library of derivatives for screening in drug discovery and materials science.

Cross-Coupling Reactions : The bromine atom at the C2 position is an ideal site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. libretexts.orgyoutube.com The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a primary method for creating new carbon-carbon bonds. libretexts.orglibretexts.org This reaction has been effectively used to couple 2-bromopyridines with various aryl boronic acids. researchgate.netnih.gov Future exploration will involve applying a broader range of coupling partners to this compound, including those used in Stille (organotin), Negishi (organozinc), and Sonogashira (terminal alkynes) reactions to introduce diverse aryl, heteroaryl, and alkynyl moieties. libretexts.orglibretexts.org

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.org While the target compound already possesses an amino group, the bromine atom can be substituted with other primary or secondary amines using the Buchwald-Hartwig amination protocol. nih.govresearchgate.netlibretexts.org This allows for the synthesis of a wide array of 2-amino-substituted pyrimidines that are otherwise difficult to prepare. nih.govresearchgate.net This pathway is critical for creating analogs with modulated physicochemical properties for structure-activity relationship (SAR) studies.

Formation of Fused Ring Systems : Aminopyrimidine scaffolds are valuable precursors for constructing more complex, fused heterocyclic systems. mdpi.com For example, cascade reactions involving imination, Buchwald-Hartwig coupling, and cycloaddition can produce pyrido[2,3-d]pyrimidines from 6-aminouracil (B15529) derivatives. rsc.org Similar strategies could be envisioned for this compound, reacting it with appropriate partners to generate novel fused architectures like imidazo[1,2-a]pyrimidines or pteridines, which are prominent in many biologically active molecules. vapourtec.comnih.gov

Advanced Computational Studies for Predictive Design

In silico methods are becoming indispensable in modern chemistry for predicting molecular properties, reaction outcomes, and biological activity, thereby guiding and accelerating experimental work.

Density Functional Theory (DFT) Studies : DFT calculations are used to investigate the electronic structure, molecular geometry, and reactivity of molecules. researchgate.netresearchgate.net For aminopyridine and aminopyrimidine derivatives, DFT has been employed to analyze molecular electrostatic potential (MEP) surfaces, which identify regions susceptible to electrophilic or nucleophilic attack, and to study non-covalent interactions like hydrogen bonding. rsc.orgnih.gov Such studies on this compound could predict its reactivity in various derivatization reactions and help in understanding its interaction with biological targets. rsc.orgworldscientific.com

Molecular Docking and Virtual Screening : Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target to identify potential hits. nih.govrsc.org Derivatives of this compound can be designed in silico and docked into the active sites of enzymes like kinases or receptors implicated in disease. mdpi.comnih.govnih.gov For example, docking studies have been used to rationalize the activity of bromopyridine derivatives as bromodomain inhibitors and aminopyrimidine derivatives as EGFR inhibitors. nih.govnih.gov

Predictive Modeling (QSAR and ADMET) : Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of compounds with their biological activity. rsc.org By building a QSAR model from a series of derivatives of this compound, researchers can predict the activity of unsynthesized analogs. Additionally, computational tools that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for designing drug candidates with favorable pharmacokinetic profiles. nih.gov

The following table summarizes computational methods and their potential applications for designing novel derivatives of this compound.

| Computational Method | Application for Predictive Design | Relevant Analogs Studied | Citations |

| Density Functional Theory (DFT) | Predict reactivity, analyze molecular electrostatic potential (MEP), and study non-covalent interactions. | N-(pyrimidyl)-ω-amino acids, 4-aminopyridine, 3-bromo-2-hydroxypyridine | researchgate.netrsc.orgnih.govworldscientific.com |

| Molecular Docking | Predict binding modes and affinities to biological targets (e.g., kinases, enzymes, receptors) for virtual screening. | 3-bromopyruvate derivatives, aminopyrimidine derivatives, pyrazolo[3,4-d]pyrimidines | mdpi.comnih.govnih.govrsc.orgnih.gov |

| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Develop models that correlate 3D structural features with biological activity to guide the design of more potent compounds. | Pyrazolopyrimidine-based inhibitors | rsc.org |

| ADMET Prediction | Evaluate drug-likeness, metabolic stability, and potential toxicity of designed derivatives in silico. | 3-bromopyruvate derivatives, 2-aminopyridine (B139424) derivatives | nih.govnih.gov |

Integration into Complex Molecular Architectures

The true value of a building block like this compound lies in its ability to be incorporated into larger, functional molecules. The 2-aminopyrimidine motif is a well-recognized "privileged scaffold" in drug discovery, appearing in numerous approved drugs. mdpi.comrsc.orgnih.gov

As a Pharmacophore in Drug Discovery : The 2-aminopyrimidine core is central to several kinase inhibitors, including the anticancer drug Imatinib. figshare.commdpi.com Research is actively exploring new aminopyrimidine derivatives as inhibitors for various targets, including β-glucuronidase and EGFR mutants in non-small cell lung cancer. mdpi.comnih.gov The derivatization potential of this compound makes it an excellent starting point for generating libraries of compounds aimed at discovering new therapeutics. nih.govnih.gov

Synthesis of Natural Products and Analogs : While not a natural product itself, the aminopyrimidine scaffold can be used to construct analogs of complex natural products. The development of efficient synthetic methods, such as those described for unnatural α,α-disubstituted α-amino acids, highlights the demand for versatile building blocks in complex synthesis. thieme-connect.de

Development of Advanced Materials : The functional groups on this compound also make it a candidate for incorporation into advanced materials. For instance, substituted pyridines and pyrimidines are used to create organocatalysts and functional materials where the nitrogen atoms can act as ligands for metal centers or participate in hydrogen bonding networks to direct supramolecular assembly. researchgate.net

The integration of this building block into complex architectures is exemplified by the synthesis of Imatinib, where a 2-aminopyrimidine unit is a key structural feature. thieme-connect.de Future research will undoubtedly uncover new applications for this compound and its derivatives in constructing the next generation of pharmaceuticals and functional materials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-N,N-dimethylpyrimidin-5-amine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves bromination of pyrimidine precursors followed by N,N-dimethylation. For example, bromination of 5-aminopyrimidine derivatives using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can introduce the bromine atom. Subsequent dimethylation may employ methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Key Variables : Reaction temperature, solvent choice (DMF vs. THF), and stoichiometry of alkylating agents significantly impact yield. Purification via silica gel chromatography or recrystallization improves purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Techniques :

- NMR : ¹H NMR (δ 2.8–3.2 ppm for N,N-dimethyl groups; δ 8.1–8.5 ppm for pyrimidine protons) and ¹³C NMR (δ 38–40 ppm for dimethyl carbons; δ 150–160 ppm for aromatic carbons).

- MS : ESI-MS often shows [M+H]⁺ peaks at m/z 216 (C₆H₈BrN₃⁺).

- IR : Stretching bands at ~1600 cm⁻¹ (C=N) and ~680 cm⁻¹ (C-Br) .

- Data Validation : Cross-reference with computational simulations (e.g., DFT for NMR shifts) and crystallographic data (if available) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic findings for this compound?

- Case Study : In crystallography, the pyrimidine ring planarity and bromine positioning (e.g., coplanar vs. out-of-plane) may conflict with NMR-derived conformational models. For example, X-ray data (e.g., CCDC 863375) show a planar pyrimidine ring (RMSD ≤0.007 Å) with bromine deviating by ~0.03 Å, while NMR may suggest dynamic behavior in solution .

- Resolution : Combine variable-temperature NMR and DFT calculations to assess torsional flexibility. Use synchrotron XRD for high-resolution crystal structures .

Q. What mechanistic insights govern the substitution reactivity of the bromine atom in this compound under nucleophilic conditions?

- Mechanistic Pathways :

- SₙAr (Nucleophilic Aromatic Substitution) : Favored in polar aprotic solvents (e.g., DMSO) with strong nucleophiles (e.g., amines, thiols). Electron-withdrawing dimethylamino groups activate the pyrimidine ring, reducing the energy barrier for substitution .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in THF/water .

- Kinetic Control : Monitor reaction progress via LC-MS to optimize conditions for desired products (e.g., avoiding over-alkylation) .

Q. How do steric and electronic effects of the N,N-dimethyl group influence the compound’s biological interactions or catalytic applications?

- Electronic Effects : The dimethylamino group increases electron density on the pyrimidine ring, enhancing binding to electrophilic targets (e.g., enzyme active sites).

- Steric Effects : Bulky substituents may hinder interactions with planar biomolecules (e.g., DNA intercalation). Computational docking studies (AutoDock Vina) and MD simulations can predict binding modes .

- Catalytic Roles : In Pd-mediated cross-coupling, the dimethyl group stabilizes intermediates via steric shielding, improving catalytic turnover .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic vs. basic conditions?

- Evidence Review :

- Acidic Conditions : Hydrolysis of the pyrimidine ring is reported at pH < 2, forming 5-bromo-2-aminopyrimidine derivatives .

- Basic Conditions : Stability up to pH 10, but decomposition occurs in strong bases (e.g., NaOH >1M) via dehalogenation .

- Resolution : Conduct controlled stability studies (HPLC monitoring) under varying pH and temperatures. Use buffers to isolate degradation pathways .

Applications in Advanced Research

Q. What strategies enable the use of this compound as a building block in multicomponent reactions (MCRs)?

- Example : Ugi-4CR reactions with aldehydes, amines, and isocyanides yield polycyclic pyrimidine derivatives. Optimize solvent (MeCN/MeOH) and stoichiometry (1:1:1:1) for regioselectivity .

- Analytical Support : HRMS and 2D NMR (HSQC, HMBC) confirm structural diversity in MCR products .

Structural and Computational Insights

Q. What computational tools are recommended for predicting the reactivity and properties of this compound?

- Tools :

- DFT : Gaussian 16 for optimizing ground-state geometries and calculating frontier molecular orbitals (FMOs) to predict nucleophilic attack sites.

- Retrosynthesis : AI-based platforms (e.g., Chematica) leverage databases like Reaxys to propose novel synthetic routes .

- Validation : Compare computed NMR/IR spectra with experimental data to refine computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.